molecular formula C6H6O6 B1250320 3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione CAS No. 826-91-5

3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione

Cat. No.: B1250320
CAS No.: 826-91-5
M. Wt: 174.11 g/mol
InChI Key: QRFNDAVXJCGLFB-GJPGBQJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione is a chemical compound with the molecular formula C6H6O6 and a molecular weight of 174.1082 It is a derivative of D-mannaric acid and is characterized by its unique lactone structure, which involves the formation of two lactone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Historically, D-mannaric acid has been prepared by the nitric acid oxidation of D-mannose . The process involves the oxidation of D-mannose to produce D-mannaric acid, which is then isolated as crystalline D-mannaro-1,4:6,3-dilactone . The reaction conditions typically involve the use of concentrated nitric acid as the oxidizing agent, and the reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for D-mannaric acid, 1,4:3,6-dilactone are not widely documented, the general approach involves large-scale oxidation reactions using nitric acid or other potent oxidizing agents. The process may also involve purification steps such as crystallization and filtration to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The lactone rings can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of D-mannaric acid, such as reduced forms, oxidized forms, and substituted lactones

Scientific Research Applications

3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione involves its interaction with molecular targets through its lactone rings. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in polymer synthesis or biological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione include other aldaric acids and their lactone derivatives, such as:

  • D-Glucaric acid, 1,4:6,3-dilactone
  • Galactaric acid, 1,4:6,3-dilactone
  • Xylaric acid, 1,4:6,3-dilactone

Uniqueness

This compound is unique due to its specific lactone structure and the resulting chemical properties Its ability to form stable complexes and undergo various chemical reactions makes it valuable in different scientific and industrial applications

Properties

CAS No.

826-91-5

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

IUPAC Name

3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione

InChI

InChI=1S/C6H6O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-4,7-8H

InChI Key

QRFNDAVXJCGLFB-GJPGBQJBSA-N

SMILES

C12C(C(C(=O)O1)O)OC(=O)C2O

Isomeric SMILES

[C@@H]12[C@@H]([C@@H](C(=O)O1)O)OC(=O)[C@@H]2O

Canonical SMILES

C12C(C(C(=O)O1)O)OC(=O)C2O

Synonyms

D-glucaro-1,4:6,3-dilactone

Origin of Product

United States

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